4-Hydroxycarbamoyl-1-methylpyridinium iodide
Description
Properties
IUPAC Name |
N-hydroxy-1-methylpyridin-1-ium-4-carboxamide;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.HI/c1-9-4-2-6(3-5-9)7(10)8-11;/h2-5H,1H3,(H-,8,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFAVDQPVKFRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NO.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89970-81-0 | |
| Record name | Pyridinium, 4-hydroxycarbamoyl-1-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089970810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Challenges and Regiochemical Considerations
The quaternized pyridinium core imposes significant electronic and steric constraints on synthetic design. Electrophilic substitution at the 4-position is favored due to the para-directing effect of the positively charged nitrogen. However, introducing the hydroxycarbamoyl group requires precise control over reaction conditions to avoid side reactions such as:
- Overalkylation : Competing methylation at oxygen or nitrogen sites of the hydroxycarbamoyl group
- Tautomerization : Equilibrium shifts between keto-enol or azo-hydrazone forms under acidic/basic conditions
- Iodide Displacement : Nucleophilic substitution of iodide by hydroxide or other anions
Structural analogs like 3-hydroxycarbamoyl-1-methylpyridinium iodide (PubChem CID: 72657) demonstrate the feasibility of hydroxycarbamoyl integration via coupling reactions, though positional isomerism demands tailored approaches.
Proposed Synthetic Pathways
Quaternization of Pre-Functionalized Pyridine Derivatives
Route B: Direct Coupling on 1-Methylpyridinium Iodide
- Step 1 : Generate 4-carboxy-1-methylpyridinium iodide via Pd-catalyzed carboxylation of 4-bromo-1-methylpyridinium iodide under CO atmosphere.
- Step 2 : Activate the carboxylate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by coupling with hydroxylamine.
Mechanistic Insight :
$$
\ce{RCOO^- + EDC -> RCO-O-C(=NH)Et ->[NH2OH] RCONHOH + EtOH}
$$
The carbodiimide mediates amide bond formation, with HOBt suppressing racemization.
Condensation-Based Approaches
Knoevenagel Condensation
Adapting methods from arylazo-pyridinium syntheses:
- Step 1 : Condense 4-formyl-1-methylpyridinium iodide with hydroxylamine in ethanol/water (4:1) at pH 9.
- Step 2 : Oxidize the resultant imine to the hydroxycarbamoyl group using H₂O₂/Fe²⁺ Fenton reagent.
Optimization Parameters :
Structural Validation and Analytical Characterization
Post-synthesis analysis must confirm both regiochemistry and ionic structure:
Spectroscopic Techniques
Comparative Analysis of Methodologies
Industrial Applications and Patent Landscape
While no direct patents cover 4-hydroxycarbamoyl-1-methylpyridinium iodide, related compounds show utility in:
- Photodynamic Therapy : Pyridinium dyes with electron-withdrawing groups exhibit photosensitizing activity.
- Enzyme Inhibition : Hydroxycarbamoyl moieties act as transition-state analogs for metalloproteases.
Key patent EP1197489A1 details pyridinium syntheses using condensing agents like 2-chloro-1-methylpyridinium iodide, adaptable to this target.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxycarbamoyl-1-methylpyridinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamoyl group to an amine group.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Fluorescent Probes
One of the notable applications of 4-hydroxycarbamoyl-1-methylpyridinium iodide is as a fluorescent probe in biological and chemical research. Its fluorescence properties can be tuned by altering the pH of the solution, making it useful for studying cellular processes and interactions at various pH levels.
| Property | Value |
|---|---|
| Fluorescence Type | Hemicyanine dye |
| pH Sensitivity | Yes |
| Application Fields | Biological imaging, chemical sensing |
Antiviral Research
Research has indicated that derivatives of pyridinium iodides, including this compound, may exhibit antiviral activity . Studies have shown that similar compounds can inhibit the replication of viruses such as influenza and coronaviruses by interfering with viral polymerases or other critical enzymes involved in viral replication .
Chemical Synthesis
In organic synthesis, this compound can act as a coupling reagent, facilitating the formation of amides and other nitrogen-containing compounds. Its reactivity makes it valuable in developing new pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Activity
A study conducted at the Illinois Institute of Technology Research Institute demonstrated that related pyridinium compounds could significantly reduce viral titers in vitro when tested against influenza virus-infected cells. The compound's mechanism involved the suppression of viral gene expression, highlighting its potential as an antiviral agent .
Case Study 2: Fluorescent Imaging
In a series of experiments aimed at developing new fluorescent probes for cellular imaging, researchers utilized this compound to visualize cellular structures under varying pH conditions. The results indicated that the compound provided clear imaging with minimal background fluorescence, making it suitable for live-cell imaging applications.
Mechanism of Action
The mechanism of action of 4-Hydroxycarbamoyl-1-methylpyridinium iodide involves its interaction with specific molecular targets. The hydroxycarbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridinium ring can interact with nucleic acids and proteins, potentially leading to changes in their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Iodides
Structural Analogues and Substituent Effects
Pyridinium iodides share a common cationic ring structure but differ in substituents, which critically impact their physicochemical and biological properties. Key analogues include:
Key Observations:
- Electronic Effects: The electron-withdrawing cyano (-CN) group in 4-cyano-1-methylpyridinium iodide reduces electron density on the pyridinium ring compared to the hydroxycarbamoyl group (-CONHOH), which can participate in hydrogen bonding .
- Hydrogen Bonding: The hydroxycarbamoyl group in the main compound enables stronger intermolecular interactions (e.g., with water or biological targets) compared to non-polar substituents like -CN or aromatic groups .
Crystallographic and Solid-State Properties
- 4-Cyano-1-methylpyridinium iodide crystallizes in dimers via C–H⋯N interactions, with parallel pyridinium rings separated by 0.28 Å. Weak C–H⋯I bonds extend this into a 3D network .
- 1-(4-Methylbenzylideneamino)pyridinium iodide exhibits a 45.78° dihedral angle between its pyridinium and benzene rings, creating a twisted conformation that limits π-π stacking .
Environmental and Handling Considerations
- Decomposition: Unlike methyl iodide (CH₃I), which primarily releases I⁻ and CH₃ radicals, this compound decomposes into NOₓ and I⁻, posing distinct environmental hazards .
- Stability: Light sensitivity is common in iodides (e.g., copper iodide turns brown upon light exposure ), but stability data for the main compound remains uncharacterized in the evidence.
Biological Activity
4-Hydroxycarbamoyl-1-methylpyridinium iodide is a pyridinium derivative with significant potential in medicinal chemistry. This compound, characterized by the molecular formula C₇H₉N₂O₂·I and a molecular weight of 280.08 g/mol, has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanism of action, interaction with biological targets, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxycarbamoyl group can form hydrogen bonds with various biological molecules, influencing their activity. The pyridinium ring is capable of interacting with nucleic acids and proteins, which may lead to alterations in their functions and modulation of biochemical pathways relevant to disease processes.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : There is ongoing research into its potential as an anticancer agent, particularly through its interactions with cellular pathways involved in tumor growth and proliferation.
- Enzyme Inhibition : Interaction studies have demonstrated that this compound may bind to specific enzymes and receptors, influencing their activity and potentially providing therapeutic benefits.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study examining the compound's efficacy against various bacterial strains showed promising results, indicating potential use as an antimicrobial agent.
- Anticancer Research : In vitro studies on cancer cell lines have suggested that this compound may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
- Enzyme Interaction Studies : Research focusing on the binding affinity of this compound with specific enzymes has revealed its potential to modulate enzyme activity, which could be beneficial in therapeutic applications .
Comparative Analysis
To provide context for the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Notable Characteristics |
|---|---|---|
| 3-Hydroxycarbamoyl-1-methylpyridinium iodide | C₇H₉N₂O₂·I | Similar hydroxycarbamoyl structure but different position |
| 1-Methylpyridin-1-ium-4-carboxylic acid, iodide | C₇H₉N₂O₂·I | Contains carboxylic acid instead of hydroxycarbamoyl |
| 4-(Hydroxyimino)-1-methylpyridinium iodide | C₇H₉N₂O₂·I | Features an imino group, affecting reactivity |
The distinct hydroxycarbamoyl functional group in this compound may confer unique biological activities compared to these similar compounds.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxycarbamoyl-1-methylpyridinium iodide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves quaternization of pyridine derivatives with methyl iodide followed by hydroxycarbamoyl functionalization. For example, analogous compounds like 4-Amino-1-methylpyridinium iodide are synthesized by reacting 4-aminopyridine with methyl iodide in anhydrous methanol under reflux for 12–24 hours . Optimization includes:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals. Monitor progress via TLC (silica gel, chloroform:methanol 9:1).
Q. How can researchers assess the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., methyl group at ~3.5 ppm, hydroxycarbamoyl at ~8.2 ppm).
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in acetonitrile/water (30:70) .
- Elemental analysis : Confirm iodine content via combustion analysis (target: ~40% iodide by mass).
- Mass spectrometry : ESI-MS in positive ion mode to detect [M-I]⁺ peaks .
Q. What titration methods are suitable for quantifying iodide content in this compound?
Methodological Answer: Employ iodometric titration:
- Procedure : Dissolve 0.1 g sample in 50 mL deionized water. Add 5 mL starch solution and titrate with 0.1 M sodium thiosulfate until the blue-black iodine-starch complex disappears .
- Precision : Repeat until triplicate readings agree within ±0.5%.
- Calculation : .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer: Crystallographic discrepancies (e.g., twinning, disorder) require advanced refinement tools:
- SHELX suite : Use SHELXL for anisotropic refinement and SHELXD for phase correction. For twinned data, apply TWIN/BASF commands to model twin domains .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for intermolecular interactions.
- Case study : A pyridinium iodide analog showed 5% disorder in the methyl group, resolved using PART commands and restraining thermal parameters .
Q. What computational approaches predict the electronic properties of this compound in catalytic or semiconductor applications?
Methodological Answer: Leverage density functional theory (DFT):
- Software : Gaussian 16 or VASP for band structure calculations.
- Parameters : B3LYP functional with 6-311++G(d,p) basis set for geometry optimization; include solvent effects (PCM model for water) .
- Outputs : Analyze HOMO-LUMO gaps (predict ~4.5 eV for wide-bandgap behavior) and charge distribution maps to identify nucleophilic sites.
Q. How do reaction mechanisms involving this compound vary under nucleophilic vs. electrophilic conditions?
Methodological Answer: Mechanistic studies require kinetic and isotopic labeling:
- Kinetics : Monitor hydrolysis rates at pH 2–12 via UV-Vis (λ = 280 nm). Rate constants () reveal pH-dependent pathways .
- Isotopic tracing : Synthesize ¹³C-labeled hydroxycarbamoyl groups to track substituent migration in cross-coupling reactions.
- DFT modeling : Simulate transition states for iodide displacement reactions; compare activation energies for SN1 vs. SN2 pathways .
Q. What strategies mitigate stability issues during long-term storage or experimental use?
Methodological Answer: Stability challenges (e.g., iodide oxidation, hygroscopicity) demand:
- Storage : Argon-filled desiccators at 2–8°C to prevent moisture absorption and photodegradation .
- Inert atmospheres : Conduct reactions under N₂/Ar to avoid iodide oxidation to iodine.
- Stabilizers : Add 0.1% ascorbic acid to aqueous solutions to scavenge free radicals .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer: Common discrepancies (e.g., NMR chemical shifts) arise from solvent effects or conformational flexibility:
- Benchmarking : Compare experimental data with computed NMR shifts (GIAO method at B3LYP/6-311+G(2d,p)) .
- Dynamic effects : Perform MD simulations to assess rotational barriers of the hydroxycarbamoyl group, which may cause peak broadening .
- Case study : A 0.3 ppm deviation in ¹H NMR was traced to trace water in DMSO-d₆; re-drying the solvent resolved the issue .
Q. Why might catalytic performance vary across studies using this compound, and how can reproducibility be improved?
Methodological Answer: Variability often stems from:
- Impurity profiles : Characterize batches via ICP-MS for trace metals (e.g., Cu²⁺ < 1 ppm) that alter redox activity .
- Surface morphology : Use SEM/EDS to compare crystallite sizes (e.g., 50–100 nm vs. microcrystalline aggregates) .
- Standardization : Adopt a common protocol (e.g., 0.1 M KI electrolyte in electrocatalysis) to align experimental conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
